(4-(Acetoxymethyl)phenyl)boronic acid
Overview
Description
(4-(Acetoxymethyl)phenyl)boronic acid is an organic compound with the molecular formula C9H11BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with an acetoxymethyl group.
Mechanism of Action
Target of Action
The primary target of the compound (4-(Acetoxymethyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The this compound is involved in the Suzuki–Miyaura coupling biochemical pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared These properties could potentially impact its bioavailability
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This occurs as a result of the Suzuki–Miyaura coupling reaction, which is facilitated by the compound’s interaction with the palladium (0) catalyst .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is known to be generally environmentally benign . Additionally, the compound’s stability may be influenced by storage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Acetoxymethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with acetoxymethyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (4-(Acetoxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
(4-(Acetoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: Lacks the acetoxymethyl group, making it less reactive in certain substitution reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of an acetoxymethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: The trifluoromethyl group imparts unique electronic properties, making it useful in different synthetic applications.
Uniqueness: (4-(Acetoxymethyl)phenyl)boronic acid is unique due to its acetoxymethyl group, which enhances its reactivity and allows for specific applications in organic synthesis and medicinal chemistry that are not possible with other boronic acids .
Properties
IUPAC Name |
[4-(acetyloxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQABEOUQSYDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442055 | |
Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326496-51-9 | |
Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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